4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one
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Overview
Description
4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The indole moiety is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Coupling with Piperazine: The benzylated indole is coupled with piperazine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 4-[(1-benzyl-1H-indol-6-yl)methanol]piperazin-2-one.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-[(1H-indol-6-yl)carbonyl]piperazine: Similar structure but lacks the carbonyl group on the piperazine ring.
4-[(1H-indol-6-yl)carbonyl]piperazine: Similar structure but lacks the benzyl group.
1-benzyl-4-[(1H-indol-3-yl)carbonyl]piperazine: Similar structure but with a different position of the carbonyl group on the indole ring.
Uniqueness
4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C20H19N3O2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(1-benzylindole-6-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C20H19N3O2/c24-19-14-23(11-9-21-19)20(25)17-7-6-16-8-10-22(18(16)12-17)13-15-4-2-1-3-5-15/h1-8,10,12H,9,11,13-14H2,(H,21,24) |
InChI Key |
HOCYVPSWNFFVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4 |
Origin of Product |
United States |
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